molecular formula C18H14O4S B1277468 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate CAS No. 84449-63-8

4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate

Cat. No. B1277468
CAS RN: 84449-63-8
M. Wt: 326.4 g/mol
InChI Key: IMFDWSXWQJFLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate (4-ABTPA) is a synthetic compound derived from the phenylacetate group of molecules. It is a member of the thiophenylacetate family, which has recently become a promising area of research due to its potential applications in the areas of medicine, chemistry, and biotechnology. 4-ABTPA is a versatile compound that has been studied for its potential use in the synthesis of various molecules, as well as its ability to interact with other molecules.

Scientific Research Applications

1. Chemical Reactions and Derivatives

4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate, a derivative of benzo[b]thiophen, exhibits a range of reactions with other chemical compounds. For instance, acetoxybenzo[b]thiophens can undergo Fries rearrangement, reacting with benzene to produce phenyl derivatives (Clark, Rahman, & Scrowston, 1982). Similarly, benzo[b]thiophene derivatives, such as 4-methoxybenzo[b]thienyl-3-acetic acid, have been synthesized and found to enhance plant growth (Schuetz & Titus, 1967).

2. Medicinal Chemistry Applications

In medicinal chemistry, derivatives of benzo[b]thiophene, which include this compound, are explored for various therapeutic potentials. For instance, some benzo[b]thiophene-2-sulfonamide derivatives have shown efficacy as ocular hypotensive agents, useful in glaucoma treatment (Graham et al., 1989).

3. Polymerization and Material Science

In the field of material science, derivatives of benzo[b]thiophene, similar to this compound, are utilized in polymerization studies. For example, the polymerization of 4-acetoxybenzoic acid and 6-acetoxy-2-naphthoic acid copolymers has been studied for understanding side reactions and the synthesis process (Han et al., 1996).

4. Antibacterial and Antifungal Activity

Recent studies have shown that derivatives of benzo[b]thiophene, including this compound, demonstrate significant antibacterial and antifungal activities. A study on (1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methyl-2-(4-oxo-5,6,7,8-tetrahydrobenzo[1,2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetate derivatives reported potent antibacterial properties against various bacterial strains (Kumari et al., 2017).

properties

IUPAC Name

[4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4S/c1-11(19)21-15-6-3-13(4-7-15)17-9-14-5-8-16(22-12(2)20)10-18(14)23-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFDWSXWQJFLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432665
Record name 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84449-63-8
Record name Benzo[b]thiophene-6-ol, 2-[4-(acetyloxy)phenyl]-, 6-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84449-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(6-acetyloxy-1-benzothiophen-2-yl)phenyl] acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.798
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4-Hydroxyphenyl)-6-hydroxybenzo[b]thiophene (2.42 g, 10 mmol) was dissolved in 100 mL of tetrahydrofuran and triethylamine (8 g, 100 mmol) was added. The reaction mixture was stirred under a nitrogen atmosphere at ambient temperature, while acetylchloride (2 g, 30 mmol) was slowly added. After sixteen hours, the reaction was terminated by the addition of water. The product began to crystallize at the interface, the water layer was discarded, and product crystallized out of the tetrahydrofuran layer. The product was filtered off and dried to give 2.06 of the title compound. 1H NMR: (d6 -DMSO)δ 7.86 (s, 1H) 7.85 (d, 1H), 7.83 (s, 1H), 7.81 (d, 1H), 8.70 (d, 2H), 7.25 (d, 2H), 7.18 (dd, 1H). EA calculated for C18H14O4S: C, 66.24; H, 4.32 Found: C, 66.14; H, 4.38. MS(FD): m/e=326 (M+).
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.